Home > Products > Screening Compounds P23435 > Complement C3a, (Tyr-70-77)
Complement C3a, (Tyr-70-77) - 125753-03-9

Complement C3a, (Tyr-70-77)

Catalog Number: EVT-445685
CAS Number: 125753-03-9
Molecular Formula: C44H70N14O12
Molecular Weight: 987.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Complement C3a is synthesized primarily in the liver and exists in various forms. It is classified as an anaphylatoxin, a type of molecule that can induce inflammatory responses. The full-length C3a peptide consists of 77 amino acids and has a molecular weight of approximately 10 kDa. This peptide is produced during the complement cascade, specifically through the action of C3 convertase, which cleaves complement component 3 into C3a and C3b .

Synthesis Analysis

The synthesis of complement C3a occurs via a cascade reaction involving three main pathways: classical, alternative, and lectin. The classical pathway is initiated by antibody-antigen complexes, while the alternative pathway can spontaneously activate in plasma. The lectin pathway is triggered by mannose-binding lectin binding to pathogen surfaces .

Key Steps in Synthesis:

  1. Activation: The complement system is activated through various stimuli, including pathogens.
  2. Cleavage: C3 convertase cleaves complement component 3 into C3a and C3b.
  3. Release: The cleavage releases C3a into circulation, where it acts as an effector molecule.

The synthesis can be influenced by various factors such as cytokines and other immune signals that enhance or inhibit the expression of complement proteins .

Molecular Structure Analysis

The molecular structure of complement C3a features several key characteristics:

The structural homology with other anaphylatoxins like C5a indicates that while there are similarities, each has distinct functional properties due to variations in their sequences and structures.

Chemical Reactions Analysis

C3a participates in several chemical reactions primarily involving its interaction with receptors:

  1. Binding to Receptors: C3a binds to the C3a receptor (C3aR), which is a G-protein-coupled receptor. This interaction triggers intracellular signaling pathways that mediate immune responses.
  2. Cleavage to C3a-desArg: The carboxy-terminal arginine residue can be cleaved off to form C3a-desArg, which has reduced biological activity but can still interact with other receptors like C5aR2 .

These interactions are crucial for mediating inflammatory responses and recruiting immune cells to sites of infection or injury.

Mechanism of Action

The mechanism of action for complement C3a involves several steps:

  1. Receptor Activation: Upon binding to C3aR on target cells (e.g., mast cells, basophils), it activates intracellular signaling pathways through G-proteins.
  2. Cellular Responses: This activation leads to various responses such as increased vascular permeability, smooth muscle contraction, and chemotaxis of immune cells like eosinophils and neutrophils .
  3. Inflammatory Mediators Release: The activation also promotes the release of inflammatory mediators such as histamine from mast cells.

The dual roles of C3a highlight its importance in both pro-inflammatory and anti-inflammatory processes within the immune system.

Physical and Chemical Properties Analysis

Complement C3a exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 10 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its charged nature.
  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.
  • Reactivity: Reacts readily with specific receptors on immune cells, facilitating rapid biological responses .

These properties enable C3a to function effectively as a signaling molecule within the immune system.

Applications

Complement C3a has several scientific applications:

  1. Immunological Research: Used extensively in studies investigating immune responses, inflammation, and autoimmune diseases.
  2. Therapeutic Potential: Research into modulating C3a activity offers potential therapeutic avenues for conditions such as sepsis, ischemic heart disease, and other inflammatory disorders .
  3. Biomarker Development: Levels of C3a are being explored as biomarkers for various diseases, including transplant rejection and kidney diseases .
Molecular Structure & Biochemical Characterization of Complement C3a (Tyr-70-77)

Primary Structure Analysis: Sequence Determinants of the C3a (70-77) Fragment

The C3a(70–77) fragment is an octapeptide with the primary sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR) [8]. This sequence represents the carboxyl-terminal (C-terminal) region of the native 77-amino-acid human C3a anaphylatoxin, which is proteolytically cleaved from the α-chain of complement component C3 [2] [8]. Positional analysis reveals that Tyr-70 resides immediately upstream of this fragment in full-length C3a, placing the fragment at the extreme C-terminus—a region critical for receptor engagement [2] [6]. The high cationic charge density of this segment, primarily contributed by Arg-77, facilitates electrostatic interactions with the anaphylatoxin receptor (C3aR) [6].

Table 1: Bioactive Sequences of C3a-Derived Peptides

Peptide NameSequenceRelative Potency (%)
Native C3a(77 residues)100%
C3a(70–77)ASHLGLAR1–2%
Optimized AgonistWWGKKYRASKLGLAR~80%
Minimal AgonistLGLAR<0.1%

De novo design studies demonstrate that substitutions at positions 72–77 significantly diminish receptor activation, confirming the indispensability of the C-terminal pentapeptide (LGLAR) for bioactivity [6]. Synthetic analogs with N-terminal extensions (e.g., WWGKKY...) exhibit enhanced potency by mimicking tertiary interactions absent in the isolated octapeptide [6] [8].

Tertiary Conformational Motifs: Disulfide Bond Networks and Helical Stability

Although the isolated C3a(70–77) fragment lacks intrinsic structural order, full-length C3a maintains its conformation via a tri-disulfide knot formed by six conserved cysteine residues (Cys22–Cys23 and Cys56–Cys57) [2]. This disulfide network stabilizes the core globular domain, while the C-terminal segment (residues 65–77) adopts a dynamic, semi-helical conformation upon receptor binding [4] [9].

Biophysical analyses reveal that the C3a(70–77) peptide transitions from a random coil in solution to a partial α-helix when bound to C3aR, a phenomenon termed "folding-upon-binding" [9]. This disorder-to-order transition is driven by hydrophobic interactions involving Leu-73, Leu-75, and Ala-76, which embed into a hydrophobic pocket on the receptor surface, while Arg-77 forms a salt bridge with C3aR’s acidic residues [6] [9].

Table 2: Structural Features of C3a Domains

DomainResiduesStructural FeaturesFunctional Role
Core Domain1–633 disulfide bonds (Cys22–23, Cys34–47, Cys56–57), β-hairpinsStructural stability, membrane docking
C-terminal Tail65–77Dynamic helix-loop motif (disordered in isolation)Receptor activation, G-protein coupling

Post-Translational Modifications: Role of Tyrosine-70 in Structural Integrity and Functional Specificity

Tyrosine sulfation at position 70 (Tyr-70) is a key post-translational modification (PTM) influencing C3a’s functional specificity. Sulfotransferases in the Golgi apparatus catalyze the addition of a sulfate group to Tyr-70’s phenolic ring, generating sulfotyrosine (sTyr) [3]. This modification enhances the peptide’s anionic character and introduces a steric bulge that optimizes orientation for receptor docking [3] [9].

Functional studies comparing sulfated vs. non-sulfated C3a reveal that sTyr-70:

  • Increases binding affinity to C3aR by 5–10 fold due to complementary charge interactions with a basic patch on the receptor’s extracellular loop 2 [3] [9].
  • Stabilizes the N-terminal flank of the C-terminal helix via hydrogen bonding between the sulfate group and Ser-68/His-71 [9].
  • Discriminates C3aR from homologous receptors (e.g., C5aR1), explaining the lack of cross-reactivity with C5a [4] [9].

Mutagenesis of Tyr-70 to phenylalanine (Y70F) reduces receptor-mediated calcium flux by >90%, underscoring its role in signal potency [9].

Comparative Structural Homology with C5a and Other Anaphylatoxins

C3a(70–77) exhibits limited homology with the C-terminal regions of other anaphylatoxins. While C5a contains a rigid four-helix bundle core and a C-terminal pentapeptide (ISHLGK) resembling C3a(73–77), its receptor-binding mechanism diverges significantly [4] [6]. Key distinctions include:

  • Receptor Specificity: C3aR requires the C3a-specific sequence LGLAR for activation, whereas C5aR binds ISHLGK via distinct extracellular residues [4] [6].
  • Charge Distribution: C3a(70–77) has a net charge of +1 (centered on Arg-77), while C5a’s C-terminus has a net charge of +3, enabling broader electrostatic contacts [4].
  • Evolutionary Conservation: The LGLAR motif is invariant in mammals, whereas C5a’s C-terminus varies across species (e.g., FMLAR in rodents) [6] [10].

Table 3: Anaphylatoxin C-Terminal Sequence Comparison

AnaphylatoxinC-Terminal SequenceReceptorKey Interactions
C3a (human)...ASHLGLARC3aRHydrophobic: Leu73, Leu75, Ala76 Electrostatic: Arg77
C5a (human)...ISHLGKC5aR1Hydrophobic: Ile67, Leu70 Electrostatic: Lys68, Lys69
C4a (human)...LTQTGKRPutative GPCRUnknown

Despite low sequence identity, both C3a(70–77) and C5a C-termini adopt amphipathic helices when bound to their receptors, leveraging hydrophobic residues for membrane proximity and cationic residues for receptor docking [4] [6]. This convergent structural strategy underscores a shared evolutionary mechanism for anaphylatoxin signaling.

Properties

CAS Number

125753-03-9

Product Name

Complement C3a, (Tyr-70-77)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C44H70N14O12

Molecular Weight

987.1 g/mol

InChI

InChI=1S/C44H70N14O12/c1-22(2)14-31(39(65)50-19-35(61)54-32(15-23(3)4)40(66)53-25(6)36(62)55-30(43(69)70)8-7-13-49-44(46)47)56-41(67)33(17-27-18-48-21-51-27)57-42(68)34(20-59)58-37(63)24(5)52-38(64)29(45)16-26-9-11-28(60)12-10-26/h9-12,18,21-25,29-34,59-60H,7-8,13-17,19-20,45H2,1-6H3,(H,48,51)(H,50,65)(H,52,64)(H,53,66)(H,54,61)(H,55,62)(H,56,67)(H,57,68)(H,58,63)(H,69,70)(H4,46,47,49)/t24-,25-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

MYJNAAHCNXENGH-FDRYRYEMSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

C3a(tyrosyl-70-77)
complement 3a(Tyr-70-77)
complement C3a, (Tyr-70-77)
nonapeptide C3a(Tyr-70-77)

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.